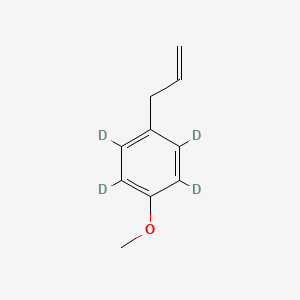
Bodipy bdp4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bodipy bdp4, also known as boron dipyrromethene bdp4, is a derivative of the boron dipyrromethene family of compounds. These compounds are known for their strong absorption and emission in the visible and near-infrared regions of the electromagnetic spectrum.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bodipy bdp4 involves the reaction of pyrrole with aldehydes or ketones to form dipyrromethene intermediates. These intermediates are then complexed with boron trifluoride to yield the final Bodipy compound. The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Bodipy bdp4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; reactions are usually performed in alcohol or ether solvents.
Substitution: Various nucleophiles or electrophiles; reactions are conducted in organic solvents under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups onto the Bodipy core .
Scientific Research Applications
Bodipy bdp4 has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for detecting various chemical species and studying reaction mechanisms.
Biology: Employed in imaging techniques to visualize cellular structures and processes.
Medicine: Investigated for its potential in photodynamic therapy for cancer treatment, where it acts as a photosensitizer to generate reactive oxygen species that kill cancer cells.
Industry: Utilized in the development of sensors and diagnostic tools due to its strong fluorescence and stability
Mechanism of Action
The mechanism of action of Bodipy bdp4 in photodynamic therapy involves its activation by light to produce reactive oxygen species. These reactive oxygen species induce cell death through mechanisms such as apoptosis and necrosis. The compound targets cellular components, including membranes and proteins, leading to the disruption of cellular functions and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
- Bodipy bdp1
- Bodipy bdp2
- Bodipy bdp3
Uniqueness
Bodipy bdp4 is unique among its analogs due to its superior sonosensitivity and high efficiency in sonodynamic therapy. This makes it particularly effective in treating deep-seated tumors where traditional photodynamic therapy may be less effective .
Properties
Molecular Formula |
C36H31BF2I2N2O3 |
|---|---|
Molecular Weight |
842.3 g/mol |
IUPAC Name |
2,2-difluoro-5,11-diiodo-8-(4-methoxyphenyl)-4,12-bis[(E)-2-(4-methoxyphenyl)ethenyl]-6,10-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene |
InChI |
InChI=1S/C36H31BF2I2N2O3/c1-22-33(40)30(20-10-24-6-14-27(44-3)15-7-24)42-35(22)32(26-12-18-29(46-5)19-13-26)36-23(2)34(41)31(43(36)37(42,38)39)21-11-25-8-16-28(45-4)17-9-25/h6-21H,1-5H3/b20-10+,21-11+ |
InChI Key |
YFJIZYHIVZQPBD-CLVAPQHMSA-N |
Isomeric SMILES |
[B-]1(N2C(=C(C(=C2C(=C3[N+]1=C(C(=C3C)I)/C=C/C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C)I)/C=C/C6=CC=C(C=C6)OC)(F)F |
Canonical SMILES |
[B-]1(N2C(=C(C(=C2C(=C3[N+]1=C(C(=C3C)I)C=CC4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C)I)C=CC6=CC=C(C=C6)OC)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


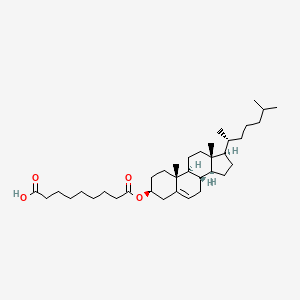
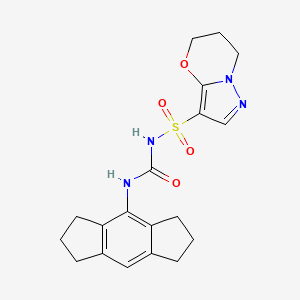
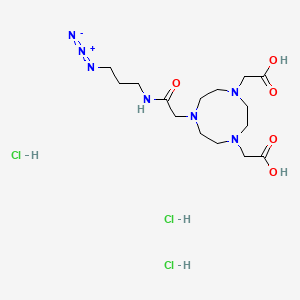
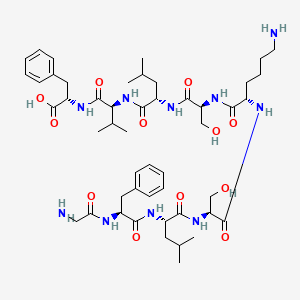

![disodium;3-hydroxy-4-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12371769.png)

![N-[3-(2,2-dimethyloxan-4-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide](/img/structure/B12371773.png)

![(S)-4-((3S,4S)-2-Acetylamino-3-methyl-pentanoylamino)-5-[2-((S)-(S)-2-carboxy-1-formyl-ethylcarbamoyl)-pyrrolidin-1-yl]-5-oxo-pentanoic acid](/img/structure/B12371799.png)
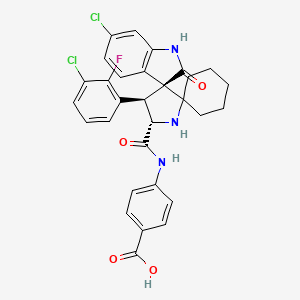
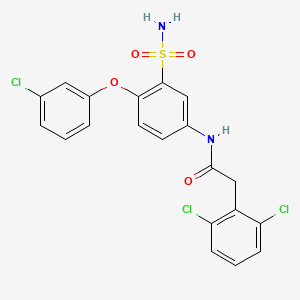
![2-[3-[3-[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]propyl]phenyl]-2-methylpropanoic acid](/img/structure/B12371812.png)
